molecular formula C13H14F3NO B6150874 1-benzoyl-3-(trifluoromethyl)piperidine CAS No. 1197635-30-5

1-benzoyl-3-(trifluoromethyl)piperidine

Cat. No.: B6150874
CAS No.: 1197635-30-5
M. Wt: 257.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzoyl-3-(trifluoromethyl)piperidine is an organic compound that features a piperidine ring substituted with a benzoyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzoyl-3-(trifluoromethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)piperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the desired product by neutralizing the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Benzyl derivatives of the compound.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

1-benzoyl-3-(trifluoromethyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The benzoyl group may also contribute to the compound’s overall pharmacological profile by interacting with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzoyl-4-(trifluoromethyl)piperidine
  • 1-benzoyl-3-(difluoromethyl)piperidine
  • 1-benzoyl-3-(trifluoromethyl)pyrrolidine

Uniqueness

1-benzoyl-3-(trifluoromethyl)piperidine is unique due to the specific positioning of the trifluoromethyl group on the piperidine ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the compound’s interaction with various molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

1197635-30-5

Molecular Formula

C13H14F3NO

Molecular Weight

257.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.